molecular formula C23H29NO6 B13385389 (3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid

(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid

Cat. No.: B13385389
M. Wt: 415.5 g/mol
InChI Key: QYPPYPBSORZTKU-UHFFFAOYSA-N
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Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Introduction of the benzyloxyphenyl group: The benzyloxyphenyl group is introduced through a coupling reaction, typically using reagents like palladium catalysts and appropriate ligands.

    Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions: Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Properties

IUPAC Name

3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPPYPBSORZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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